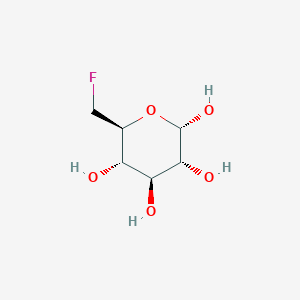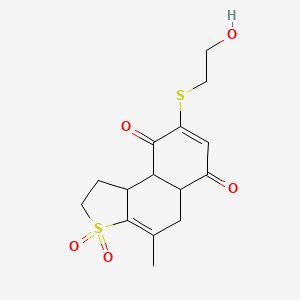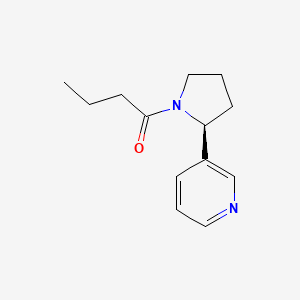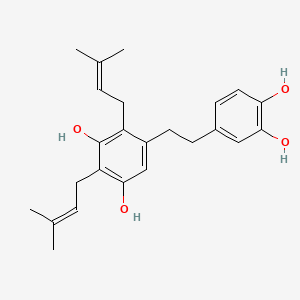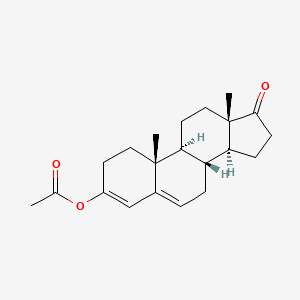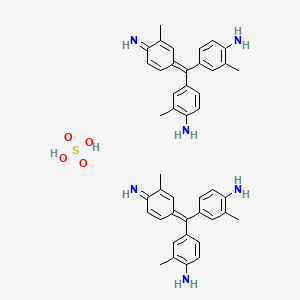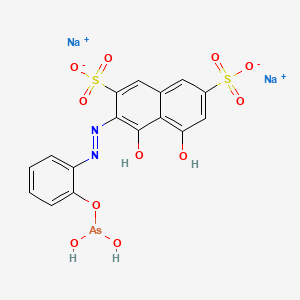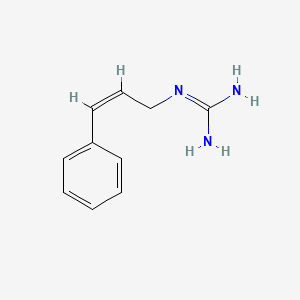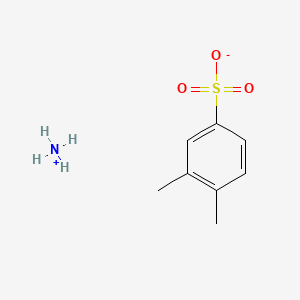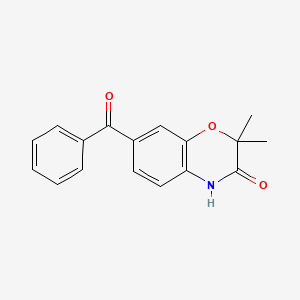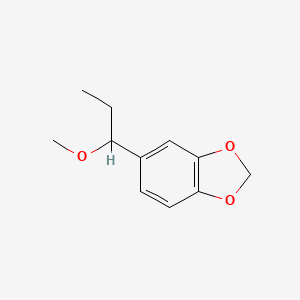
1'-Methoxy-2',3'-dihydrosafrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methoxy-2’,3’-dihydrosafrole is an organic compound with the molecular formula C11H14O3. It is a derivative of safrole, a naturally occurring phenylpropene found in sassafras oil.
Méthodes De Préparation
The synthesis of 1’-Methoxy-2’,3’-dihydrosafrole typically involves the methoxylation of safrole. One common method is the reaction of safrole with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of 1’-Methoxy-2’,3’-dihydrosafrole through the substitution of the hydroxyl group with a methoxy group .
Industrial production methods may involve more advanced techniques, such as catalytic hydrogenation and selective oxidation, to achieve higher yields and purity. These methods are designed to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
1’-Methoxy-2’,3’-dihydrosafrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1’-Methoxy-2’,3’-dihydrosafrole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1’-Methoxy-2’,3’-dihydrosafrole involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules, leading to various biological effects. These effects may include enzyme inhibition, DNA adduct formation, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
1’-Methoxy-2’,3’-dihydrosafrole can be compared with other similar compounds, such as safrole, 1’-hydroxysafrole, and 1’-acetoxysafrole. While safrole is the parent compound, 1’-Methoxy-2’,3’-dihydrosafrole is unique due to the presence of the methoxy group, which imparts different chemical and biological properties. For example, 1’-hydroxysafrole is more hepatotoxic and hepatocarcinogenic compared to 1’-Methoxy-2’,3’-dihydrosafrole .
Similar compounds include:
- Safrole
- 1’-Hydroxysafrole
- 1’-Acetoxysafrole
Propriétés
Numéro CAS |
73455-03-5 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-(1-methoxypropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H14O3/c1-3-9(12-2)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,3,7H2,1-2H3 |
Clé InChI |
PBFANQACQQLPPK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=C(C=C1)OCO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


